Parylene F dimer

Vue d'ensemble

Description

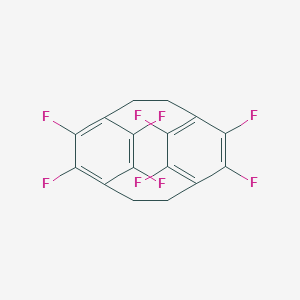

Parylene F dimer, chemically known as Octafluoro-p-xylene dimer (CAS 1785-64-4), is a fluorinated poly-para-xylylene derivative with the molecular formula C₁₆H₈F₈ and a molecular weight of 352.22 g/mol. It is characterized by the substitution of four hydrogen atoms on the benzene ring with fluorine atoms, resulting in enhanced thermal stability, UV resistance, and dielectric properties compared to non-fluorinated variants like Parylene C or N . The dimer undergoes a vapor deposition process involving sublimation (at >205°C) and pyrolysis (at 720°C) to form thin, conformal polymer films .

Key applications include:

- Microelectronics: High-purity dielectric layers for semiconductor devices.

- MEMS: Protective coatings for lubrication and passivation.

- Biomedical: Biocompatible coatings for implants and medical devices (ISO 10993 compliant) .

- High-Temperature Environments: Outdoor LED screens and automotive electronics due to its thermal stability (up to 450°C) .

Méthodes De Préparation

The preparation of Parylene F dimer involves a vapor deposition polymerization (VDP) method. The process begins with the vaporization of the solid dimer at approximately 150°C. The vaporized dimer then undergoes pyrolysis at around 680°C, resulting in the formation of reactive monomer molecules called para-xylylene . These monomers enter a deposition chamber where they polymerize on the substrate, forming a uniform, conformal coating . Industrial production of this compound often employs the Gorham method, which is known for its efficiency in producing high-purity Parylene coatings .

Analyse Des Réactions Chimiques

Parylene F dimer undergoes various chemical reactions, including:

Oxidation: Parylene F can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the fluorine atoms on the aromatic ring, altering the polymer’s properties.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Properties of Parylene F Dimer

Parylene F exhibits several advantageous characteristics:

- High Thermal Stability : It can withstand elevated temperatures, making it suitable for high-temperature applications.

- Low Dielectric Constant : This property is beneficial in electronic applications where minimizing capacitance is essential.

- Chemical Resistance : Parylene F is resistant to various chemicals, enhancing its durability in harsh environments.

- Biocompatibility : It is safe for use in medical devices and implants, as it does not elicit significant biological responses.

Biomedical Applications

This compound is extensively used in the biomedical field due to its biocompatibility and protective qualities. Key applications include:

- Coatings for Medical Implants : Parylene F provides a barrier against moisture and contaminants, which is crucial for the longevity and performance of implants .

- Neural Interfaces : Its dielectric properties make it suitable for coatings on neural probes, improving signal quality while protecting the underlying materials from biological fluids .

- Corrosion Protection : The dimer acts as a protective layer for various medical devices, ensuring they remain functional in corrosive bodily environments .

Electronic Applications

In electronics, this compound is utilized for its electrical insulation properties and thermal stability. Applications include:

- Microelectromechanical Systems (MEMS) : Parylene F is ideal for MEMS devices that operate under high temperatures due to its robustness .

- Field-Effect Transistors (FETs) : It serves as a gate dielectric material in FETs, providing stable performance without charge trapping issues associated with traditional materials .

- Barrier Layers : The dimer's low permeability to gases and moisture makes it effective as a barrier layer in sensitive electronic components .

Industrial Applications

This compound also finds utility in various industrial applications:

- Protective Coatings : It is used as a coating material for components exposed to extreme environments, providing protection against both chemical and mechanical wear .

- Optical Devices : Due to its transparency and low refractive index, Parylene F can be employed in optical coatings where clarity and minimal distortion are required .

Case Studies

-

Corrosion Protection for Implants :

A study demonstrated that implants coated with Parylene F exhibited significantly enhanced resistance to corrosion compared to uncoated implants. This was attributed to the dimer's ability to form a robust barrier against bodily fluids. -

Dielectric Protection in Electronics :

Research on MEMS devices revealed that those coated with Parylene F maintained their performance under high-temperature conditions better than those with traditional coatings. The low dielectric constant of Parylene F contributed to improved operational efficiency. -

Barrier Layer for Sensitive Chemistry :

In chemical processing industries, Parylene F has been used as a barrier layer on sensitive equipment. Its resistance to aggressive chemicals has resulted in prolonged equipment life and reduced maintenance costs.

Mécanisme D'action

The mechanism of action of Parylene F dimer involves its ability to form a continuous, pinhole-free coating through the vapor deposition polymerization process. The reactive monomers polymerize on the substrate, creating a uniform and conformal layer that provides excellent barrier properties . The fluorine atoms on the aromatic ring contribute to the polymer’s high thermal stability and low dielectric constant, making it suitable for various high-performance applications .

Comparaison Avec Des Composés Similaires

Key Insights :

- Parylene F’s fluorination confers superior chemical inertness and hydrophobicity compared to chlorinated Parylene C .

Thermal and Deposition Properties

| Property | Parylene F | Parylene C | Parylene AF4 (Simulated) |

|---|---|---|---|

| Pyrolysis Temperature | 720°C | 690°C | N/A |

| Sublimation Temperature | >205°C (sublim) | 120°C (20 Pa) | N/A |

| Deposition Rate | Slower | Faster | N/A |

| Thermal Stability | Up to 450°C | Up to 350°C | N/A |

Key Insights :

- Parylene F requires higher pyrolysis temperatures (720°C vs. 690°C for C) to ensure complete dimer decomposition .

- Its slower deposition rate (~4.2 g dimer mass for 1 µm film) compared to Parylene C (1.6 g for 1 µm) increases production costs .

Dielectric and Barrier Performance

| Property | Parylene F | Parylene C | Parylene AF4/AF8 (Simulated) |

|---|---|---|---|

| Dielectric Constant | Lower (~2.3) | Higher (~3.1) | Lower (similar to F) |

| Gas Permeability | Low | Moderate | Very Low (small free volume) |

| Moisture Resistance | High | Moderate | High |

Key Insights :

- Fluorination reduces dielectric constants, making Parylene F ideal for high-frequency electronics .

- Molecular dynamics simulations show fluorinated variants (e.g., AF4/AF8) exhibit smaller free volumes, enhancing barrier properties against larger gas molecules like O₂ and CO₂ .

Surface Energy and Adhesion Characteristics

| Compound | Surface Energy (mJ/m²) | Adhesion Strength (vs. Si Substrate) | Key Bonding Mechanism |

|---|---|---|---|

| Parylene F | 39.18 ± 0.37 | 8.3× higher than C | Si–F bonds |

| Parylene C | 33.10 ± 0.45 | Baseline | Si–O bonds |

| Parylene CF (Copolymer) | 41.79 ± 1.18 (C1F5) | 9.55× higher than C | Si–F + Si–O bonds |

Key Insights :

- Parylene F’s adhesion strength (8.3× higher than C) stems from Si–F bonds, which are stronger than Si–O bonds in Parylene C .

- Copolymers (e.g., C1F5) achieve higher surface energy (41.79 mJ/m²) and adhesion (9.55× C) but risk mechanical stress from excessive Si–F bonds .

Application-Specific Considerations

Key Insights :

- In microelectronics, its low dielectric constant is offset by slower deposition rates, favoring Parylene C for high-throughput production .

Activité Biologique

Parylene F dimer, a derivative of the parylene family of polymers, has gained attention for its unique properties and potential applications in biomedical fields. This article delves into the biological activity of this compound, focusing on its biocompatibility, adhesion characteristics, and practical applications in medical devices.

Overview of this compound

Parylene is a polymer that is widely used as a coating material due to its excellent barrier properties, biocompatibility, and chemical inertness. This compound specifically offers enhanced performance characteristics, making it suitable for various biomedical applications. The polymerization process of Parylene F involves the dimerization of para-xylylene, which leads to the formation of a stable and inert coating.

Biocompatibility Studies

Biocompatibility is a critical factor when evaluating materials for medical applications. This compound has been subjected to various tests to assess its compatibility with biological tissues.

Adhesion Properties

The adhesion strength of Parylene films is influenced by their surface energy and the presence of functional groups. Research indicates that copolymerization of Parylene C and Parylene F can enhance adhesion properties significantly. The following table summarizes key findings related to adhesion strength based on different dimer mass ratios:

| Dimer Mass Ratio | Parylene C (g) | Parylene F (g) | Total Surface Energy (mJ/m²) | Dispersive Surface Energy (mJ/m²) | Polar Surface Energy (mJ/m²) |

|---|---|---|---|---|---|

| C1F10 | 0.33 | 3.3 | 72.4 | 21.1 | 51.3 |

| C1F5 | 0.55 | 2.75 | 72.0 | 20.5 | 51.5 |

| CF | 1.16 | 1.16 | 70.0 | 19.0 | 51.0 |

| C5F1 | 1.49 | 0.30 | 69.5 | 18.0 | 51.5 |

| C10F1 | 1.54 | 0.15 | 68.0 | 17.5 | 50.5 |

The data shows that as the ratio of Parylene F decreases, the total surface energy tends to decrease as well, which correlates with reduced adhesion strength .

Case Studies

Several case studies highlight the practical applications of this compound in medical devices:

- Coating for Implants : A study investigated the use of parylene coatings on microelectrodes implanted in animal models to monitor neural responses over time. The results indicated that while some electrodes experienced stress cracking after several months, others maintained functionality for up to three years . This suggests that while there are challenges with long-term stability, the overall biocompatibility remains high.

- Drug Delivery Systems : Research has also explored using parylene coatings in drug delivery systems where controlled release is crucial. The inert nature of Parylene allows it to serve as an effective barrier against drug leaching while maintaining biocompatibility with surrounding tissues .

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing Parylene F films via chemical vapor deposition (CVD), and how do they influence film quality?

- Methodological Answer : The CVD process for Parylene F involves three stages:

Sublimation : Heat the dimer to 90–170°C under vacuum (10 mTorr) to convert it into a gaseous state .

Pyrolysis : Decompose the dimer into reactive monomers at 690–720°C .

Deposition : Polymerize monomers on substrates at room temperature (15–32 mTorr deposition pressure) .

- Key Considerations : Higher pyrolysis temperatures (e.g., 720°C) ensure complete dimer decomposition, critical for defect-free films. Substrate preparation (e.g., quartz vs. silicon) and vacuum consistency significantly affect adhesion and uniformity .

Q. How should Parylene F dimer be stored to ensure chemical stability, and what factors dictate storage conditions?

- Methodological Answer :

- Temperature : Conflicting recommendations exist:

- Room temperature storage is acceptable for ≥98% pure dimers .

- Lower purity or long-term storage may require 2–8°C to prevent premature sublimation .

- Environment : Store in airtight containers under inert gas (e.g., nitrogen) to minimize moisture absorption and oxidative degradation. Pre-deposition purity checks (e.g., HPLC) are advised .

Q. What characterization techniques are essential for verifying the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy : FTIR and NMR to confirm fluorine substitution on the benzene ring and detect impurities .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to validate the melting point (>321°C) and detect thermal degradation .

- Chromatography : HPLC or GC-MS for quantifying dimer purity (≥98% recommended for high-performance coatings) .

Advanced Research Questions

Q. How does copolymerization of Parylene F with other dimers (e.g., Parylene C) enhance thermal stability or dielectric properties, and what experimental protocols optimize this process?

- Methodological Answer :

- Process Design : Use a dual-dimer CVD system with controlled mass ratios (e.g., Parylene C:F = 1:1 to 1:4). Maintain pyrolysis at 720°C for F dimer compatibility .

- Characterization :

- Dielectric Constant : Measure via impedance spectroscopy; Parylene F’s lower dielectric constant (2.3–2.5) improves high-frequency applications .

- Thermal Stability : Thermogravimetric Analysis (TGA) shows copolymer films withstand >400°C, outperforming pure Parylene C (degradation at ~350°C) .

- Challenge : Uneven monomer flow rates can cause phase separation. Use real-time mass spectrometry to monitor gas-phase composition .

Q. What experimental approaches resolve contradictions in reported deposition parameters (e.g., sublimation rates vs. film roughness)?

- Methodological Answer :

- Controlled Variables : Systematically vary sublimation rates (e.g., 0.1–0.5 g/hr) while keeping deposition pressure constant (15–32 mTorr).

- Surface Analysis : Atomic Force Microscopy (AFM) reveals that slower sublimation rates (e.g., 0.2 g/hr) reduce surface roughness (Ra < 5 nm) by enabling uniform monomer adsorption .

- Data Reconciliation : Compare kinetic models with empirical data to identify pressure-dependent anomalies (e.g., ultra-low pressures <10 mTorr increase roughness due to reduced monomer mobility) .

Q. How can thermal degradation studies inform the operational limits of Parylene F in high-temperature microelectronics?

- Methodological Answer :

- Accelerated Aging : Expose films to 300–400°C in nitrogen or air. Track mass loss (TGA) and Fourier-transform infrared (FTIR) peaks (e.g., C-F bond stability).

- Failure Metrics : >5% mass loss at 400°C correlates with dielectric breakdown in field-effect transistors .

- Mitigation : Hybrid coatings (e.g., Parylene F/SiN) extend operational limits by 50–100°C .

Propriétés

IUPAC Name |

5,6,11,12,13,14,15,16-octafluorotricyclo[8.2.2.24,7]hexadeca-1(12),4(16),5,7(15),10,13-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8F8/c17-9-5-1-2-6-11(19)15(23)8(16(24)12(6)20)4-3-7(13(9)21)14(22)10(5)18/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHKMHMGKKRFDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=C(CCC3=C(C(=C1C(=C3F)F)F)F)C(=C2F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501338087 | |

| Record name | Parylene F dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501338087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785-64-4 | |

| Record name | Parylene F dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501338087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.